molecular formula C18H18N2O2S B12606752 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide CAS No. 648899-00-7

5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide

Katalognummer: B12606752
CAS-Nummer: 648899-00-7
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: MXVWNBPOPMMQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of an amino group, a phenylethyl group, and a naphthalene sulfonamide moiety. This compound is often used in the synthesis of fluorescent probes and sensors due to its unique photophysical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves the formation of a sulfonamide group through the interaction of dansyl chloride with an amine in an aqueous medium . The reaction conditions often include:

    Reagents: Dansyl chloride, amine

    Solvent: Aqueous medium

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The phenylethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as a fluorescent probe, the compound exhibits fluorescence quenching in the presence of certain analytes, allowing for their detection . The molecular pathways involved include the interaction of the sulfonamide group with the target analyte, leading to changes in the compound’s photophysical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and make it highly effective as a fluorescent probe and sensor. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.

Eigenschaften

CAS-Nummer

648899-00-7

Molekularformel

C18H18N2O2S

Molekulargewicht

326.4 g/mol

IUPAC-Name

5-amino-N-(2-phenylethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H18N2O2S/c19-17-10-4-9-16-15(17)8-5-11-18(16)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13,19H2

InChI-Schlüssel

MXVWNBPOPMMQKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.